Methyl 2-amino-5-bromothiophene-3-carboxylate
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Overview
Description
Methyl 2-amino-5-bromothiophene-3-carboxylate is a heterocyclic compound with the molecular formula C6H6BrNO2S and a molecular weight of 236.09 g/mol . This compound is part of the thiophene family, which is known for its aromatic properties and significant role in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-bromothiophene-3-carboxylate typically involves the bromination of thiophene derivatives followed by esterification and amination reactions . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and amination steps but utilizes industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-bromothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can produce sulfoxides, sulfones, or thiols .
Scientific Research Applications
Methyl 2-amino-5-bromothiophene-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-bromothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact pathways and targets depend on the specific application and the nature of the compound it interacts with .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-amino-5-bromothiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and bromine groups at specific positions allows for unique reactivity and interactions compared to other similar compounds .
Properties
Molecular Formula |
C6H6BrNO2S |
---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
methyl 2-amino-5-bromothiophene-3-carboxylate |
InChI |
InChI=1S/C6H6BrNO2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,8H2,1H3 |
InChI Key |
RFLPGSYQOBXBGM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)Br)N |
Origin of Product |
United States |
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